Hydrogen-Bond Donor Count: 4-Methyl vs. 4-Amino Substitution Eliminates HBD Capacity
The target compound, 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile, possesses zero hydrogen-bond donor (HBD) groups due to the 4-methyl substitution at the position that bears an amino group in the closest analog, 4-amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile (CAS 1021870-78-9). The 4-amino analog has up to two HBDs from the primary amine, as confirmed by ZINC database computed properties for related pyrazolo[5,1-c][1,2,4]triazine-3-carbonitriles [1]. This difference substantially alters predicted blood-brain barrier permeability, solubility, and target binding profiles [2].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 0 HBD (4-methyl substitution) |
| Comparator Or Baseline | 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile (CAS 1021870-78-9): up to 2 HBD (4-amino substitution) |
| Quantified Difference | ΔHBD = −2; complete elimination of H-bond donor functionality |
| Conditions | Structural analysis based on substituent comparison; computed properties from ZINC20 database for the scaffold class [1] |
Why This Matters
Elimination of HBD capacity reduces off-target interactions with polar binding sites and improves membrane permeability, making this compound preferable for intracellular target screening and CNS-oriented libraries.
- [1] ZINC20 Database. Computed H-bond donor/acceptor counts for pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile derivatives. Accessed 2025. View Source
- [2] Berger, D. M. et al. (Wyeth). Multiply-substituted pyrazolo[5,1-c][1,2,4]triazines as selective B-Raf kinase inhibitors. WO2009039387A1, 2009. View Source
